molecular formula C8H11NO2 B13574298 2-[(1S)-1-aminoethyl]benzene-1,4-diol

2-[(1S)-1-aminoethyl]benzene-1,4-diol

Cat. No.: B13574298
M. Wt: 153.18 g/mol
InChI Key: CIMLGYQRAUWPCM-YFKPBYRVSA-N
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Description

2-[(1S)-1-aminoethyl]benzene-1,4-diol is an organic compound that belongs to the class of catecholamines It is structurally related to dopamine, a well-known neurotransmitter This compound features a benzene ring substituted with two hydroxyl groups in the para position and an aminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1S)-1-aminoethyl]benzene-1,4-diol can be achieved through several methods. One common approach involves the electrophilic aromatic substitution of benzene derivatives. . This process typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) and an appropriate alkylating agent.

Industrial Production Methods

Industrial production of this compound often involves multi-step synthesis starting from readily available precursors. The process may include the protection of hydroxyl groups, introduction of the aminoethyl group, and subsequent deprotection steps. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(1S)-1-aminoethyl]benzene-1,4-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products

Scientific Research Applications

2-[(1S)-1-aminoethyl]benzene-1,4-diol has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(1S)-1-aminoethyl]benzene-1,4-diol involves its interaction with various molecular targets, particularly in the nervous system. It acts on dopamine receptors, influencing neurotransmission pathways. The compound can modulate the release and reuptake of dopamine, thereby affecting mood, behavior, and motor control .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1S)-1-aminoethyl]benzene-1,4-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with dopamine receptors and influence neurotransmission sets it apart from other similar compounds .

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

2-[(1S)-1-aminoethyl]benzene-1,4-diol

InChI

InChI=1S/C8H11NO2/c1-5(9)7-4-6(10)2-3-8(7)11/h2-5,10-11H,9H2,1H3/t5-/m0/s1

InChI Key

CIMLGYQRAUWPCM-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](C1=C(C=CC(=C1)O)O)N

Canonical SMILES

CC(C1=C(C=CC(=C1)O)O)N

Origin of Product

United States

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